CBZADFBZWGMFGU-UHFFFAOYSA-N
Description
CBZADFBZWGMFGU-UHFFFAOYSA-N is a chemical compound identified by its InChI Key, a unique identifier for molecular structures. These compounds often exhibit structural complexity due to variations in chlorine substitution patterns, which critically influence their physicochemical properties and biological activity.
However, detailed synthesis protocols, toxicity profiles, and clinical data for this specific compound remain pending verification and publication by commercial providers like ChemDiv .
Properties
Molecular Formula |
C19H13N5S |
|---|---|
Molecular Weight |
343.408 |
InChI |
InChI=1S/C19H13N5S/c1-2-6-13(7-3-1)10-17-22-23-19-24(17)20-12-15-11-14-8-4-5-9-16(14)21-18(15)25-19/h1-9,11-12H,10H2 |
InChI Key |
CBZADFBZWGMFGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=CC4=CC5=CC=CC=C5N=C4S3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Chlorinated vs. Nitro/Nitrogenous Groups: this compound may share a chlorinated aromatic backbone with dioxins/furans, which are associated with environmental toxicity . In contrast, SCXFQAUZWGZVBX-UHFFFAOYSA-N contains a nitro group, enhancing its reactivity and suitability for kinase inhibition .
- Functional Group Impact: ZIFOZVIANOGBCY-UHFFFAOYSA-N’s sulfonamide groups likely improve solubility and binding affinity compared to chlorinated analogs, aligning with its inclusion in Aurora kinase libraries .
- Data Limitations : Structural and activity data for this compound are sparse, highlighting the need for further research and validation .
Toxicity and Environmental Stability
However, structurally related drug candidates (e.g., SCXFQAUZWGZVBX-UHFFFAOYSA-N) are engineered to reduce off-target toxicity while retaining therapeutic efficacy, often through selective functionalization .
Drug Discovery Potential
This compound’s inclusion in screening libraries suggests interest in its kinase-modulating properties. Comparatively, SCXFQAUZWGZVBX-UHFFFAOYSA-N has been prioritized in cancer research due to its nitro group’s role in apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
